molecular formula C16H14O3 B039959 5-Methoxyflavanone CAS No. 123931-32-8

5-Methoxyflavanone

Cat. No. B039959
CAS RN: 123931-32-8
M. Wt: 254.28 g/mol
InChI Key: YLLFUILNISGLHO-UHFFFAOYSA-N
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Description

5-Methoxyflavanone is a compound with the molecular formula C16H14O3 . It is a metabolite of 5-Methoxyflavone when fermented with Beauveria bassiana .


Synthesis Analysis

The synthesis of flavanone derivatives, including 5-Methoxyflavanone, often involves the cyclization of 2’-hydroxychalcone derivatives, which are obtained by Claisen–Schmidt condensation .


Molecular Structure Analysis

The molecular structure of 5-Methoxyflavanone includes a 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one . The InChI representation of the molecule is InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16 (13)12 (17)10-15 (19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 .


Physical And Chemical Properties Analysis

5-Methoxyflavanone has a molecular weight of 254.28 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has a topological polar surface area of 35.5 Ų .

Scientific Research Applications

  • Anti-cancer Properties : 5-Methoxyflavanone has been found to induce cell cycle arrest, apoptosis, and autophagy in HCT116 human colon cancer cells. It mediates its anti-tumor activity through a caspase-2 cascade and employs an ATM/Chk2/p53/p21 checkpoint pathway (Shin, Hyun, Yu, Lim, & Lee, 2011).

  • Antioxidant and Anti-inflammatory Effects : A study demonstrated the effective inhibition of lipid peroxidation, cytotoxicity, and free radical scavenging by a flavanone derivative of 5-Methoxyflavanone. This suggests its potential use as an antioxidant and anti-inflammatory agent (Morales, Paredes, Sierra, & Loyola, 2009). Another study corroborates this, highlighting its suppressive activity on nitric oxide production and its potential as an anti-inflammatory agent (Lee, 2015).

  • Gastroprotection : 5-Methoxyflavanone has shown gastroprotective properties against damage induced by nonsteroidal anti-inflammatory drugs. It increases gastric vascular perfusion and reduces leukocyte adherence to mesenteric venules (Blank, Ems, O'Brien, Weisshaar, Ares, Abel, McCafferty, & Wallace, 1997).

  • Antidepressant Activity : Isosakuranetin-5-O-rutinoside, a flavanone related to 5-Methoxyflavanone, isolated from Salvia elegans Vahl leaves, has shown antidepressant activity in mice (González-Cortázar, Maldonado-Abarca, Jiménez-Ferrer, Marquina, Ventura-Zapata, Zamilpa, Tortoriello, & Herrera-Ruiz, 2013).

  • Other Potential Uses : Additional studies have identified various other applications, such as moderate antibacterial activity, potential use in treating respiratory tract ailments, and altering the secondary structure of human serum albumin, indicative of a broad range of therapeutic and biological activities.

properties

IUPAC Name

5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLFUILNISGLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924643
Record name 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyflavanone

CAS RN

123931-32-8
Record name 5-Methoxyflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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